(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Dimethylation: Introduction of the dimethylamino group can be achieved through reductive amination or other suitable methods.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to yield corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: This compound can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: It may be used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-(Methylamino)pyrrolidine-2-carboxylic acid: Similar structure but with a methylamino group instead of a dimethylamino group.
(2S,4R)-4-(Ethylamino)pyrrolidine-2-carboxylic acid: Contains an ethylamino group, offering different steric and electronic properties.
Uniqueness
(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(2S,4R)-4-(dimethylamino)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9(2)5-3-6(7(10)11)8-4-5/h5-6,8H,3-4H2,1-2H3,(H,10,11)/t5-,6+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSMGLNAVKBLPB-RITPCOANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(NC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1C[C@H](NC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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